Methyl 4-(benzyloxy)-3-chlorobenzoate CAS 536974-86-4 properties
Methyl 4-(benzyloxy)-3-chlorobenzoate CAS 536974-86-4 properties
An In-depth Technical Guide to Methyl 4-(benzyloxy)-3-chlorobenzoate (CAS 536974-86-4)
Abstract
Methyl 4-(benzyloxy)-3-chlorobenzoate, with CAS Registry Number 536974-86-4, is a substituted aromatic carboxylate that serves as a highly versatile building block in modern synthetic organic chemistry. Its unique arrangement of functional groups—a methyl ester, a chloro substituent, and a benzyloxy ether—provides multiple reaction handles for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its spectroscopic signature. Furthermore, we delve into its strategic applications in drug discovery and medicinal chemistry, underscoring its importance for researchers and development professionals. All protocols and claims are grounded in authoritative references to ensure scientific integrity and reproducibility.
Core Chemical Identity and Physicochemical Properties
Methyl 4-(benzyloxy)-3-chlorobenzoate is a crystalline solid at room temperature. The molecule's identity is defined by a central benzene ring substituted at positions 1, 3, and 4 with a methoxycarbonyl group, a chlorine atom, and a benzyloxy group, respectively. This substitution pattern is key to its utility as a synthetic intermediate.
The benzyl ether serves as a robust protecting group for the phenolic oxygen, which is stable to a wide range of reaction conditions but can be readily cleaved via catalytic hydrogenolysis. The methyl ester provides a site for saponification to the corresponding carboxylic acid or amidation, while the chlorine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions.
Table 1: Physicochemical and Computational Properties
| Property | Value | Source(s) |
| CAS Number | 536974-86-4 | [1][2][3] |
| IUPAC Name | methyl 4-(benzyloxy)-3-chlorobenzoate | [1] |
| Molecular Formula | C₁₅H₁₃ClO₃ | [2][3] |
| Molecular Weight | 276.71 g/mol | [2][3] |
| Canonical SMILES | COC(=O)C1=CC=C(OCC2=CC=CC=C2)C(Cl)=C1 | [1][2] |
| InChI Key | UAIHIALOAKCGMZ-UHFFFAOYSA-N | [1] |
| Purity (Typical) | ≥95% - ≥97% | [1][2] |
| Calculated LogP | 3.70 - 4.15 | [1][2] |
| Topological Polar Surface Area | 35.53 Ų | [2] |
| Rotatable Bond Count | 4 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
Synthesis and Purification: A Validated Protocol
The synthesis of Methyl 4-(benzyloxy)-3-chlorobenzoate is most reliably achieved via a two-step sequence starting from the commercially available 4-hydroxy-3-chlorobenzoic acid. This approach ensures high yields and facile purification.
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Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 4-hydroxy-3-chlorobenzoic acid is deprotonated with a suitable base, such as sodium hydroxide, to form a phenoxide. This nucleophilic phenoxide then displaces the bromide from benzyl bromide in a classic Sₙ2 reaction to form the benzyl ether, yielding 4-(benzyloxy)-3-chlorobenzoic acid. The use of a strong base is critical for complete deprotonation, driving the reaction to completion.
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Step 2: Fischer-Speier Esterification. The resulting carboxylic acid is then esterified using a large excess of methanol, which acts as both solvent and reagent. A strong acid catalyst, typically sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by methanol. The reaction is typically heated to reflux to achieve a reasonable reaction rate.
Experimental Protocol
Step A: Synthesis of 4-(benzyloxy)-3-chlorobenzoic acid [4]
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To a solution of 4-hydroxy-3-chlorobenzoic acid (1.0 eq.) in a suitable solvent mixture such as methanol and tetrahydrofuran, add a solution of sodium hydroxide (1.1 eq.) in water.
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Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium phenoxide salt.
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Add benzyl chloride (1.2 eq.) to the reaction mixture.
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and acidify with 1N hydrochloric acid (HCl) until the pH is ~2. This will precipitate the carboxylic acid product.
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Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-(benzyloxy)-3-chlorobenzoic acid as a solid. The product can be recrystallized if necessary.
Step B: Synthesis of Methyl 4-(benzyloxy)-3-chlorobenzoate (Adapted from[5])
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Suspend the dried 4-(benzyloxy)-3-chlorobenzoic acid (1.0 eq.) in anhydrous methanol (20-30 mL per gram of acid).
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Carefully add concentrated sulfuric acid (H₂SO₄) dropwise to the suspension (approx. 0.1 eq.).
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Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction's completion by TLC.
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After cooling to room temperature, neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
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Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Methyl 4-(benzyloxy)-3-chlorobenzoate.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Spectroscopic Characterization
Structural confirmation of Methyl 4-(benzyloxy)-3-chlorobenzoate relies on a combination of standard spectroscopic techniques. While a publicly available, comprehensive database for this specific compound is not readily accessible[6], its spectral features can be reliably predicted based on its structure and data from analogous compounds[7].
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | ~3.9 ppm (s, 3H): Singlet for the methyl ester (-OCH₃) protons. ~5.2 ppm (s, 2H): Singlet for the benzylic (-OCH₂Ph) protons. ~7.0-7.2 ppm (m, 1H): Aromatic proton ortho to the benzyloxy group. ~7.3-7.5 ppm (m, 5H): Overlapping signals for the five protons of the benzyl group phenyl ring. ~7.8-8.0 ppm (m, 2H): Aromatic protons on the benzoate ring. |
| ¹³C NMR | ~52 ppm: Methyl ester carbon (-OCH₃). ~71 ppm: Benzylic carbon (-OCH₂Ph). ~115-135 ppm: Aromatic carbons (expect a total of 9 distinct signals in this region due to symmetry). ~165 ppm: Ester carbonyl carbon (C=O). |
| Mass Spec (EI) | m/z 276/278: Molecular ion (M⁺) peak showing the characteristic ~3:1 isotopic pattern for a molecule containing one chlorine atom. m/z 91: A prominent base peak corresponding to the tropylium cation ([C₇H₇]⁺) from the fragmentation of the benzyl group. |
| Infrared (IR) | ~3050-3100 cm⁻¹: Aromatic C-H stretch. ~2850-3000 cm⁻¹: Aliphatic C-H stretch. ~1720 cm⁻¹: Strong C=O stretch of the ester. ~1250 cm⁻¹ and ~1100 cm⁻¹: C-O stretches of the ester and ether. |
Applications in Medicinal Chemistry and Drug Discovery
Methyl 4-(benzyloxy)-3-chlorobenzoate is not an end-product but a valuable intermediate, providing a scaffold for building more elaborate molecules targeted at biological systems. Its utility is analogous to similar building blocks used in the synthesis of major pharmaceuticals[5][8].
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Scaffold for Kinase Inhibitors: The chlorinated benzene ring is a common feature in many kinase inhibitors. The chlorine atom can be used as a handle for Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce further aromatic or heteroaromatic systems, which can interact with key residues in the ATP-binding pocket of kinases. The related compound 4-(benzyloxy)-3-methoxybenzoate is a known intermediate for the anticancer drug Cediranib, a potent VEGFR kinase inhibitor[5].
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Precursor for Statin Side-Chains: While not a direct precursor, its structural motifs are found in intermediates for cholesterol-lowering statin drugs. For instance, chiral benzyloxy-containing acids are key to constructing the pharmacophore of drugs like Atorvastatin (Lipitor®)[8].
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General Synthetic Utility: The molecule's three distinct functional groups allow for orthogonal chemical strategies. The ester can be selectively hydrolyzed to the acid, the benzyl group can be removed by hydrogenolysis to reveal a phenol, and the chloride can be substituted via cross-coupling, all while leaving the other groups intact under the right conditions.
Potential Synthetic Transformations Diagram
Caption: Potential derivatizations of the core molecule.
Safety, Handling, and Storage
Methyl 4-(benzyloxy)-3-chlorobenzoate requires careful handling in a laboratory setting by trained professionals. It is classified as an irritant and is harmful if ingested.[1] Adherence to standard laboratory safety practices is mandatory.
Table 3: Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Pictogram | GHS07: Harmful/Irritant | [1][9] |
| Signal Word | Warning | [1][9] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to a hazardous waste facility. | [1][10] |
| Storage | Store in a cool, well-ventilated area. Keep container tightly closed. Recommended to store sealed in a dry environment at 2-8°C. | [2][10] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, appropriate impermeable gloves, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood. | [10][11] |
Conclusion
Methyl 4-(benzyloxy)-3-chlorobenzoate is a synthetically valuable building block with significant potential in the field of drug discovery and development. Its well-defined structure, characterized by three distinct and strategically placed functional groups, allows for a wide array of chemical transformations. The reliable, high-yielding synthesis and predictable reactivity make it an attractive starting material for constructing complex molecular targets. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective application in research.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 299810, Methyl 4-(benzyloxy)benzoate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for an article providing spectroscopic data for various methyl benzoates. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Retrieved from [Link]
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Wang, Y., Wang, H., & Xia, Y. (2014). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1062. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-chloro-, methyl ester in NIST Chemistry WebBook. Retrieved from [Link]
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The Good Scents Company. (n.d.). Information on 4-chlorobenzoic acid. Retrieved from [Link]
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